molecular formula C8H13ClO B13847867 (E)-oct-2-enoyl Chloride

(E)-oct-2-enoyl Chloride

Cat. No.: B13847867
M. Wt: 160.64 g/mol
InChI Key: SUHXRRRGYUULBU-VOTSOKGWSA-N
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Description

(E)-Oct-2-enoyl chloride (IUPAC name: 2-Octenoyl chloride) is an industrially relevant acyl chloride characterized by an 8-carbon chain with a trans-configured double bond at the 2nd position. Its molecular formula is inferred as C₈H₁₃ClO, and it is primarily employed as a reagent in organic synthesis for introducing the oct-2-enoyl moiety into target molecules. The compound is classified under acute toxicity (H314), indicating severe skin and eye corrosion hazards .

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

(E)-oct-2-enoyl chloride

InChI

InChI=1S/C8H13ClO/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3/b7-6+

InChI Key

SUHXRRRGYUULBU-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)Cl

Canonical SMILES

CCCCCC=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-oct-2-enoyl Chloride can be synthesized through several methods. One common approach involves the reaction of octenoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions: (E)-oct-2-enoyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form octenoic acid and hydrochloric acid.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Addition Reactions: Halogens like bromine or chlorine and hydrogen halides such as hydrogen chloride are used under controlled conditions.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    Octenoic Acid: Formed through hydrolysis.

    Dihalides: Formed through addition reactions with halogens.

Scientific Research Applications

(E)-oct-2-enoyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-oct-2-enoyl Chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved. The double bond in the compound also allows for addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

(E)-Hept-2-Enoyl Chloride

  • Molecular Formula : C₇H₁₁ClO .
  • Structural Differences: Shorter carbon chain (7 carbons vs. 8 carbons in oct-2-enoyl chloride).
  • Reactivity: Similar reactivity profile but slightly lower molecular weight (146.63 g/mol vs. ~160.66 g/mol for oct-2-enoyl chloride). Reduced steric hindrance may enhance reaction rates in certain nucleophilic substitutions.
  • Applications: Used as an industrial reagent for synthesizing hept-2-enoate derivatives .
  • Hazards : Classified under H314 (skin/eye corrosion) .

Chloroacetyl Chloride (CAC) and Dichloroacetyl Chloride (DCAC)

  • Molecular Formulas :
    • CAC: C₂H₂Cl₂O .
    • DCAC: C₂HCl₃O .
  • Structural Differences: Smaller molecules with higher chlorine substitution (2–3 chlorine atoms vs. 1 in oct-2-enoyl chloride).
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing chlorine substituents, enabling rapid reactions in acetylation and chlorination processes.
  • Applications : CAC is used in peptide synthesis and agrochemical production, while DCAC serves in specialized chlorination reactions .
  • Hazards : Both exhibit H314 hazards and are subject to Acute Exposure Guideline Levels (AEGLs) due to high toxicity .

(2E)-4-(Dimethylamino)but-2-Enoyl Chloride Hydrochloride

  • Molecular Formula: C₆H₁₁Cl₂NO .
  • Structural Differences: A 4-carbon chain with a dimethylamino substituent and hydrochloride salt form.
  • Reactivity: The amino group facilitates reactions requiring basicity, such as direct amide bond formation without external bases. The hydrochloride salt improves solubility in polar solvents.
  • Applications : Primarily utilized in pharmaceutical synthesis for bioactive molecule derivatization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Hazards Applications
(E)-Oct-2-enoyl Chloride C₈H₁₃ClO (inferred) ~160.66 H314 Industrial synthesis
(E)-Hept-2-enoyl Chloride C₇H₁₁ClO 146.63 H314 Industrial reagent
Chloroacetyl Chloride (CAC) C₂H₂Cl₂O 112.94 H314, AEGLs Chemical synthesis
Dichloroacetyl Chloride (DCAC) C₂HCl₃O 147.38 H314, AEGLs Specialized chlorination
(2E)-4-(Dimethylamino)but-2-enoyl Chloride HCl C₆H₁₁Cl₂NO 184.06 Not specified Pharmaceutical applications

Key Research Findings

Chain Length Effects: Longer-chain enoyl chlorides like this compound exhibit lower volatility and slower reaction kinetics compared to shorter analogs (e.g., hept-2-enoyl chloride) due to increased van der Waals interactions and steric hindrance .

Chlorine Substitution : CAC and DCAC demonstrate superior electrophilicity, enabling rapid acetylation in peptide synthesis. However, their higher toxicity necessitates stringent handling protocols .

Amino Substituents: The dimethylamino group in (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride broadens its utility in medicinal chemistry, particularly for synthesizing zwitterionic intermediates .

Biological Activity

(E)-Oct-2-enoyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

This compound is an acyl chloride derived from oct-2-enoic acid. Its chemical structure can be represented as follows:

  • Chemical Formula : C8H13ClO
  • Molecular Weight : 158.64 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Acyl chlorides like this compound are known to act as inhibitors for various enzymes. They can modify enzyme activity through acylation, affecting metabolic pathways essential for cell function.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes.
  • Cytotoxic Effects :
    • Research indicates that this compound may induce cytotoxicity in cancer cell lines. Its mechanism involves the activation of apoptotic pathways, leading to programmed cell death.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results showed significant inhibition of cell proliferation:

Cell LineIC50 (μM)
MCF-716.32
HepG212.21
A5497.43

These findings suggest that this compound has potential as an anticancer agent due to its ability to inhibit the growth of these cancer cells .

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

The results indicated that this compound inhibited the growth of these bacteria, highlighting its potential as an antimicrobial agent .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies are necessary to determine the compound's safety profile, including potential side effects and toxicity levels in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-oct-2-enoyl chloride with high stereochemical purity?

  • Methodological Answer : The compound can be synthesized via the reaction of (E)-oct-2-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For stereochemical fidelity, ensure anhydrous conditions and inert gas purging to prevent isomerization. Monitor reaction progress using thin-layer chromatography (TLC) with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and confirm purity via 1^1H NMR (e.g., characteristic vinyl proton splitting at δ 5.8–6.2 ppm) .
  • Key Considerations : Include controls for side reactions (e.g., HCl scavengers like DMF catalytic traces) and validate purity through melting point analysis or GC-MS .

Q. How can researchers safely handle this compound given its reactivity?

  • Methodological Answer : Use sealed Schlenk lines or gloveboxes under nitrogen/argon to avoid moisture-induced hydrolysis. Equip labs with acid-neutralizing spill kits (e.g., sodium bicarbonate). Conduct reactivity tests with common solvents (e.g., DCM, THF) to assess stability before scaling reactions .
  • Safety Protocols : Document Material Safety Data Sheets (MSDS) for acute toxicity (e.g., skin corrosion, respiratory irritation) and implement fume hood protocols for all manipulations .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^{13}C NMR (e.g., carbonyl carbon at δ ~170 ppm), IR (C=O stretch ~1800 cm⁻¹; C-Cl ~750 cm⁻¹), and mass spectrometry (EI-MS molecular ion at m/z 162.6). For structural confirmation, compare experimental data with computational models (e.g., DFT-optimized geometries) .
  • Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and report confidence intervals for peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives?

  • Methodological Answer : Perform systematic reviews using PRISMA guidelines to aggregate literature data (e.g., filter studies by solvent polarity, catalyst loading). Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and conduct sensitivity analyses on variables like temperature or substrate ratios .
  • Case Study : Replicate conflicting protocols under controlled conditions (e.g., humidity <1 ppm) and publish raw datasets with Open Science Framework (OSF) to enable peer validation .

Q. What strategies ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Implement chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Optimize mobile phase composition (e.g., n-hexane:isopropanol 95:5) and validate retention times against commercial standards .
  • Documentation : Provide detailed supplementary materials (e.g., stepwise elution gradients, detector settings) to align with CONSORT-EHEALTH guidelines for reproducibility .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : Conduct kinetic studies using stopped-flow spectroscopy to measure rate constants (kobsk_{\text{obs}}) with varying nucleophiles (e.g., amines vs. alcohols). Correlate steric parameters (e.g., Tolman cone angles) with activation energies derived from Arrhenius plots .
  • Advanced Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to visualize transition-state geometries and quantify steric hindrance .

Q. What analytical methods detect trace impurities in this compound that may interfere with catalytic applications?

  • Methodological Answer : Employ high-resolution LC-MS/MS with electrospray ionization (ESI) to identify hydrolyzed byproducts (e.g., oct-2-enoic acid). Validate limits of detection (LOD) via spike-recovery experiments in triplicate .
  • Quality Control : Adopt Klimisch scoring to assess impurity studies for reliability (e.g., Tier 1: OECD-compliant; Tier 3: incomplete documentation) .

Data Integrity and Conflict Resolution

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound reactivity?

  • Methodological Answer : Re-optimize computational models (e.g., B3LYP/6-31G*) with explicit solvent effects and compare with experimental dielectric constants. Publish negative results in open-access repositories to reduce publication bias .
  • Collaborative Frameworks : Co-develop FAQs with interdisciplinary teams (e.g., computational chemists + synthetic organic chemists) to harmonize terminology and assumptions .

Tables for Key Data

Property Value Reference
Molecular Weight162.62 g/mol
Boiling Point85–87°C (0.1 mmHg)
1^1H NMR (CDCl₃)δ 6.05 (dt, J=15.4, 6.8 Hz)
IR (C=O stretch)1805 cm⁻¹

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